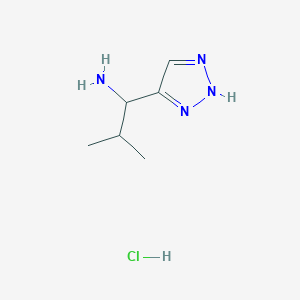

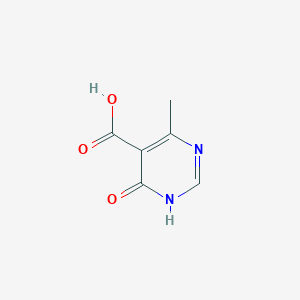

2-巯基吡啶-3-碳硫酰胺

货号 B2513033

CAS 编号:

1529146-92-6

分子量: 170.25

InChI 键: AZCGLRWAXYATNQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

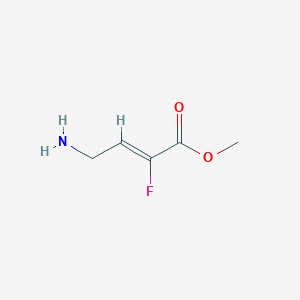

2-Sulfanylpyridine-3-carbothioamide is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Sulfanylpyridine-3-carbothioamide and its derivatives involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Sulfanylpyridine-3-carbothioamide, such as its boiling point, melting point, solubility, and stability, are not explicitly mentioned in the retrieved information .科学研究应用

C6H6N2S2\text{C}_6\text{H}_6\text{N}_2\text{S}_2C6H6N2S2

and a molecular weight of 170.25 g/mol, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties: Researchers have investigated the potential of 2-Sulfanylpyridine-3-carbothioamide as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for drug development.

- Antibacterial Activity : The compound’s sulfur-containing group may contribute to antibacterial effects. Scientists explore its use in combating bacterial infections .

- Materials Science Coordination Chemistry: 2-Sulfanylpyridine-3-carbothioamide can serve as a ligand in coordination complexes. Its sulfur atom can coordinate with metal ions, leading to novel materials with tailored properties. Semiconductor Applications: Researchers investigate its potential as a building block for organic semiconductors due to its aromatic structure and sulfur functionality.

- Environmental Chemistry Heavy Metal Chelation: The thiol group in 2-Sulfanylpyridine-3-carbothioamide allows it to chelate heavy metals. It could be used for environmental remediation or water purification.

- Biochemistry and Enzymology Enzyme Inhibition Studies: Scientists study its interaction with enzymes, aiming to understand its inhibitory effects. Such insights can guide drug design and enzyme-targeted therapies.

- Organic Synthesis Building Block for Heterocyclic Compounds: Chemists utilize 2-Sulfanylpyridine-3-carbothioamide as a precursor in the synthesis of more complex heterocyclic molecules.

- Computational Chemistry and Molecular Modeling Quantum Chemical Calculations: Researchers employ computational methods to explore the electronic structure, stability, and reactivity of this compound. Insights aid in predicting its behavior in various environments.

Medicinal Chemistry and Drug Development

属性

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGLRWAXYATNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfanylpyridine-3-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

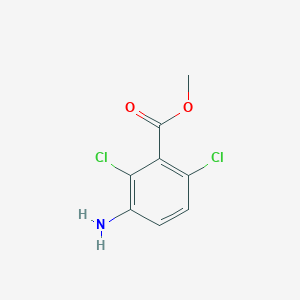

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

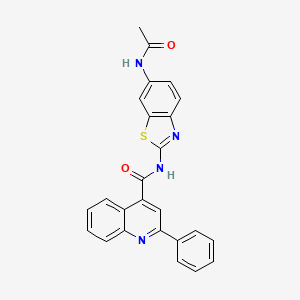

![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)

![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)

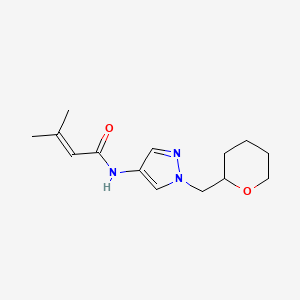

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)